molecular formula C9H6ClIN2 B11810339 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole

3-(2-Chlorophenyl)-4-iodo-1H-pyrazole

Cat. No.: B11810339
M. Wt: 304.51 g/mol
InChI Key: AZSVZSCBPWXNBK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features both chlorine and iodine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 2-chlorophenylhydrazine with an appropriate 1,3-dicarbonyl compound, followed by iodination. One common method involves the cyclization of 2-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, which is then iodinated using iodine or an iodine-containing reagent under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(2-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-bromo-1H-pyrazole
  • 3-(2-Chlorophenyl)-4-fluoro-1H-pyrazole
  • 3-(2-Chlorophenyl)-4-methyl-1H-pyrazole

Uniqueness

3-(2-Chlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and properties compared to its analogs. The iodine substituent, in particular, makes it highly suitable for coupling reactions, which are valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C9H6ClIN2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13)

InChI Key

AZSVZSCBPWXNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)I)Cl

Origin of Product

United States

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